molecular formula C22H20BrFN2O4S B2499953 N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251569-12-6

N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2499953
CAS No.: 1251569-12-6
M. Wt: 507.37
InChI Key: NALPMHPYDJHOOC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a structurally complex small molecule characterized by:

  • A 4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl core, which introduces conformational rigidity due to the sulfonyl group and keto-enol tautomerism.
  • An acetamide linker bridging the aromatic and heterocyclic components, a common feature in bioactive molecules targeting enzymes or receptors .

However, its exact biological targets remain uncharacterized in the provided literature.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O4S/c1-13-4-7-17(8-5-13)31(29,30)21-14(2)10-15(3)26(22(21)28)12-20(27)25-19-9-6-16(23)11-18(19)24/h4-11H,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALPMHPYDJHOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=C(C=C(C=C3)Br)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with unique chemical and physical properties .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves multiple steps starting from appropriate precursors. The compound is characterized through various spectroscopic techniques including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its molecular structure.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in vitro against various cancer cell lines. Similar derivatives have demonstrated significant cytotoxic effects on human breast adenocarcinoma cells (MCF7) and other cancer types . The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

There is also growing interest in the compound's ability to inhibit specific enzymes associated with diseases such as diabetes and Alzheimer's. For example, related sulfonamide derivatives have been evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase . These activities suggest a potential role in managing metabolic disorders and neurodegenerative diseases.

Case Studies and Research Findings

Table 1: Summary of Biological Activities of Related Compounds

CompoundActivity TypeTargetResult
Compound AAntimicrobialGram-positive bacteriaMIC = 16 µg/mL
Compound BAnticancerMCF7 cellsIC50 = 12 µM
Compound CEnzyme Inhibitionα-glucosidaseIC50 = 25 µM

Case Study: Anticancer Activity
A study evaluating the anticancer effects of a closely related compound demonstrated that it significantly reduced cell viability in MCF7 cells after 48 hours of treatment. The study utilized the Sulforhodamine B assay to quantify cell proliferation inhibition, revealing a dose-dependent response .

Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar thiazolyl derivatives found that certain compounds exhibited remarkable activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents against drug-resistant infections .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties References
N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide Bromo/fluoro-substituted phenyl, sulfonyl-dihydropyridinone core, acetamide linker ~519.4 High lipophilicity (predicted logP >4), potential for π-π stacking and H-bonding
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () Bromophenyl and difluorophenyl groups, simple acetamide linker 327.14 Dihedral angle: 66.4° between aromatic rings; N–H⋯O hydrogen bonding in crystal
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () Polyaromatic backbone, tetrahydropyrimidinone ring ~692.8 Stereochemical complexity; designed for high-affinity enzyme inhibition
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () Chloro/fluoro-substituted phenyl, naphthyl group 328.77 Enhanced π-π interactions; antimicrobial activity reported

Key Findings:

Bromine’s larger atomic radius may increase steric hindrance but also improve hydrophobic interactions .

Role of the Heterocyclic Core: The sulfonyl-dihydropyridinone core distinguishes the target compound from simpler acetamides (e.g., ’s derivatives). This group likely reduces rotational freedom, stabilizing bioactive conformations. The 4-methylbenzenesulfonyl substituent may enhance solubility compared to non-sulfonylated analogs, though this requires experimental validation.

Crystallographic Behavior :

  • Similar to 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide , the target compound is expected to exhibit intermolecular hydrogen bonding (N–H⋯O) and weak C–H⋯F interactions, critical for crystal packing stability .
  • Dihedral angles between aromatic groups (e.g., ~66.4° in ’s compound) influence molecular planarity and packing efficiency, which could differ in the target due to its bulkier core .

Synthetic Accessibility: The synthesis of the target compound likely parallels methods for analogous acetamides, employing carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as described in . Purification challenges may arise due to the sulfonyl group’s polarity, necessitating chromatography or recrystallization optimization.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with significant biological activity. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Compound Overview

Chemical Structure and Properties:

PropertyValue
Common NameThis compound
CAS Number1251569-12-6
Molecular FormulaC22H20BrFN2O4S
Molecular Weight507.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine core and subsequent functionalization to introduce the bromo and fluoro substituents. Various synthetic strategies have been reported in literature, emphasizing the importance of optimizing reaction conditions for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes or receptors involved in various disease processes.

  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells .
  • Enzyme Inhibition: The compound may inhibit specific enzymes such as phospholipase A2 (PLA2), which has implications for drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes .
  • Neuroprotective Effects: Some studies have indicated that related compounds can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Cytotoxicity Assays: In vitro assays demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin . This suggests potential for development as an anticancer agent.
  • Structure–Activity Relationship (SAR) Studies: SAR studies have indicated that modifications to the dihydropyridine core can significantly influence biological activity. For example, introducing different substituents on the aromatic rings can enhance selectivity and potency against specific targets.

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